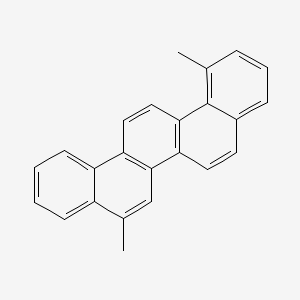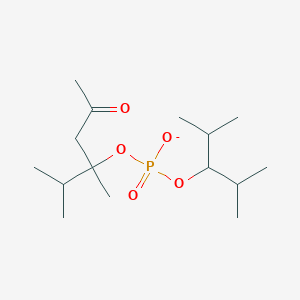![molecular formula C18H21NO B14598332 3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol CAS No. 61190-80-5](/img/structure/B14598332.png)
3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol is a complex organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a benzyl group, a methylamino group, and a hydroxyl group attached to an indene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 2-methylindene with benzyl chloride in the presence of a strong base, followed by the introduction of the methylamino group through nucleophilic substitution. The final step involves the reduction of the intermediate product to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated indene derivative.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields a ketone or aldehyde, while reduction can yield a fully saturated hydrocarbon.
Applications De Recherche Scientifique
3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The exact mechanism of action of 3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
PRL-8-53: A nootropic compound with a similar indene backbone but different substituents.
Indole Derivatives: Compounds with an indole ring structure that exhibit similar biological activities.
Uniqueness
3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research.
Propriétés
Numéro CAS |
61190-80-5 |
|---|---|
Formule moléculaire |
C18H21NO |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
3-[benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C18H21NO/c1-13-17(15-10-6-7-11-16(15)18(13)20)19(2)12-14-8-4-3-5-9-14/h3-11,13,17-18,20H,12H2,1-2H3 |
Clé InChI |
BTIYNBZVRQSUPU-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C2=CC=CC=C2C1O)N(C)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzenesulfonic acid, 4-[(methoxycarbonyl)amino]-](/img/structure/B14598314.png)

![N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine](/img/structure/B14598319.png)




